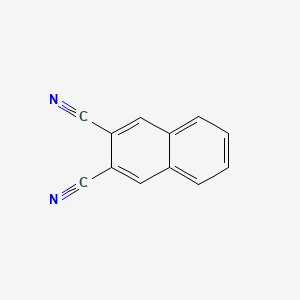

naphthalene-2,3-dicarbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

naphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYJRSSFXTESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345032 | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22856-30-0 | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Core Building Block for Advanced Materials

An In-depth Technical Guide to the Physicochemical Properties of Naphthalene-2,3-dicarbonitrile

This compound (CAS No. 22856-30-0) stands as a pivotal molecule in the landscape of materials science and organic synthesis. As a polycyclic aromatic dinitrile, its rigid naphthalene core is functionalized with two adjacent, strongly electron-withdrawing cyano groups. This unique electronic architecture imparts significant properties, establishing it as a valued precursor for a new generation of functional materials.[1] Its primary role is as a foundational building block for naphthalocyanines, macrocyclic compounds with exceptional near-infrared (NIR) absorption, making them critical for applications in organic electronics, chemical sensors, and photodynamic therapy.[1]

This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple datasheet, we will delve into the causality behind its observed characteristics, provide field-proven experimental protocols for its analysis, and discuss the implications of its properties for researchers in materials science and drug development.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the bedrock of all subsequent analysis. This compound is an aromatic compound whose properties are dictated by the interplay between its fused ring system and the powerful nitrile functionalities.

Core Identifiers

A consistent and unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source(s) |

| CAS Number | 22856-30-0 | [2][3] |

| Molecular Formula | C₁₂H₆N₂ | [2][3] |

| Molecular Weight | 178.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| InChI Key | KNBYJRSSFXTESR-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | [2][3] |

Molecular Architecture and Electronic Profile

The structure of this compound is inherently planar. This planarity, combined with its extensive π-electron system, facilitates significant intermolecular stacking interactions in the solid state. An orthorhombic polymorph has been characterized where molecules stack along one axis, forming zigzag chains.[1]

The defining feature is the presence of two vicinal nitrile (-C≡N) groups. These groups are potent electron-withdrawing moieties due to the high electronegativity of nitrogen and resonance delocalization. This has two profound consequences for the molecule's reactivity:

-

Activation of Nitrile Carbons: The carbon atoms of the nitrile groups become highly electron-deficient and thus electrophilic, making them susceptible to nucleophilic attack. This is the key to its utility in forming macrocycles.[1]

-

Deactivation of the Aromatic Ring: The withdrawal of electron density deactivates the naphthalene ring system towards conventional electrophilic aromatic substitution.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The bulk properties of a material are a direct manifestation of its molecular structure. For this compound, its planarity and polar nitrile groups result in a high-melting, crystalline solid with specific solubility characteristics.

| Property | Value | Causality & Experimental Insight |

| Appearance | White to light yellow/beige crystalline powder | The extended conjugated system can lead to slight coloration from trace impurities or minor degradation. A pure, highly crystalline sample should be off-white. |

| Melting Point | 253-257 °C | The high melting point is a direct result of the molecule's rigid, planar structure, which allows for efficient crystal packing and strong intermolecular π-π stacking interactions. Significant thermal energy is required to overcome these forces. |

| Boiling Point | 414.4 °C (at 760 mmHg) | The high boiling point reflects the strong intermolecular forces and relatively high molecular weight. Note: Due to the high melting point, decomposition may occur at or before the boiling point under atmospheric pressure. |

| Solubility | Slightly soluble in Chloroform. Generally insoluble in water and non-polar aliphatic solvents. Soluble in some polar organic solvents. | The polar nitrile groups provide some affinity for polar solvents, but the large, non-polar naphthalene core dominates, preventing significant solubility in water. Its planarity makes it amenable to solvents that can engage in π-π interactions. |

| LogP | 2.58 | This calculated value indicates moderate lipophilicity, consistent with a large aromatic system balanced by polar nitrile groups.[3] |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | This value, derived solely from the two nitrogen atoms, confirms the nitrile groups as the exclusive source of polarity in an otherwise non-polar hydrocarbon framework.[3] |

Spectroscopic and Analytical Characterization

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation and purity assessment. Each technique probes different aspects of the molecular structure, providing a complete analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule's hydrogen and carbon framework.

-

¹H NMR: The spectrum is expected to show signals only in the aromatic region (typically 7.0-8.5 ppm). Due to the molecule's asymmetry, all six aromatic protons should be chemically distinct, leading to a complex pattern of multiplets. The protons on the same ring as the nitrile groups (H-1, H-4) will be the most deshielded (shifted furthest downfield) due to the strong electron-withdrawing effect.

-

¹³C NMR: The spectrum will show 12 distinct signals. Key diagnostic peaks include:

-

Nitrile Carbons (-C≡N): These typically appear in the 115-125 ppm range.[4] Their quaternary nature often results in lower intensity peaks.

-

Aromatic Carbons: These will resonate in the 120-150 ppm range. The carbons directly attached to the nitrile groups (C-2, C-3) are expected to be significantly deshielded.

-

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the presence of the key nitrile functional group.

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2260-2240 cm⁻¹ .[5] The intensity and sharpness of this peak are highly characteristic and serve as a primary identifier.

-

Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M⁺•): In Electron Ionization (EI) mode, a strong molecular ion peak is expected at m/z = 178 , corresponding to the molecular weight.[2][6]

-

Fragmentation: A significant fragment is often observed at m/z = 151 , corresponding to the loss of a cyanide radical (•CN) from the molecular ion.[2][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. The naphthalene core gives rise to strong ultraviolet absorption due to π-π* transitions.[7] The spectrum is expected to show multiple absorption maxima (λ_max) below 350 nm, characteristic of the extended aromatic system.

Experimental Protocols for Characterization

The trustworthiness of data hinges on robust and well-executed experimental protocols. The following are step-by-step methodologies for characterizing a sample of this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a definitive melting range, a critical indicator of purity. Impurities typically depress and broaden the melting range.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any lumps using a spatula on a watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Packing: Invert the tube and tap its sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The final packed height should be 2-3 mm.[2]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown or new batch, perform a rapid determination by heating at 10-15 °C/min to find the approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: For the formal measurement, set the apparatus to heat rapidly to a temperature ~15 °C below the approximate melting point.[2]

-

Slow Heating: Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

-

Record the Range:

-

Reporting: Report the result as the range T₁ - T₂. A pure sample should have a sharp range of < 2 °C.

Caption: Workflow for Melting Point Determination.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common starting point.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9] If necessary, gently warm or vortex the vial to ensure complete dissolution.

-

Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This prevents shimming issues.[9]

-

Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will then perform locking, shimming, and tuning procedures.

-

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Referencing: Calibrate the chemical shift (ppm) scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Reactivity, Stability, and Safety

Chemical Reactivity

The primary utility of this compound stems from its reactivity. It serves as an A₂B₂-type building block for template-free cyclotetramerization reactions. Under appropriate conditions (e.g., high temperature, presence of certain salts), four molecules will condense to form the highly conjugated naphthalocyanine macrocycle. This reactivity is central to its application in materials synthesis.[1]

Caption: Role as a precursor in naphthalocyanine synthesis.

Stability and Storage

This compound is a stable crystalline solid.

-

Storage: It should be stored at room temperature in a tightly sealed container to protect it from moisture and contaminants.[3]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids or bases, which could potentially hydrolyze the nitrile groups under harsh conditions.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

GHS Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

-

Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[10] If on skin, wash with soap and water.

Applications in Research and Drug Development

The unique physicochemical properties of this compound make it a valuable compound for various advanced applications.

-

Materials Science: Its primary application is in the synthesis of naphthalocyanines and related phthalocyanine analogues. These materials are investigated as organic semiconductors, components in dye-sensitized solar cells, and active elements in gas sensors due to their robust thermal stability and unique electronic properties.[1]

-

Photodynamic Therapy (PDT): Metal complexes of naphthalocyanines, derived from this precursor, are potent photosensitizers. They absorb strongly in the NIR region, where biological tissue is most transparent, allowing for the light-activated generation of cytotoxic reactive oxygen species to target and destroy cancer cells.[10]

-

Drug Discovery Scaffold: While not a drug itself, the rigid naphthalene core is a common scaffold in medicinal chemistry. The nitrile groups can be synthetically transformed into other functional groups (e.g., amines, carboxylic acids), making this compound a versatile intermediate for building more complex, biologically active molecules.

Conclusion

This compound is far more than a simple organic chemical; it is a precisely engineered molecular component. Its high melting point and thermal stability are direct consequences of a planar, aromatic structure conducive to strong intermolecular forces. Its electronic profile, dominated by electron-withdrawing nitrile groups, defines its reactivity and makes it an ideal precursor for the template-driven synthesis of complex macrocycles like naphthalocyanines. A thorough understanding of these core properties, verified through the standardized analytical protocols detailed herein, is essential for any researcher aiming to harness its potential in the development of next-generation electronic materials, photosensitizers, and novel chemical entities.

References

-

PubChem - National Center for Biotechnology Information. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 2,3-Dicyanonaphthalene. Retrieved from [Link]

-

ChemBK. (n.d.). 2,3-Dicyanonaphthalene. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

S-Y Chemical. (n.d.). This compound ingredients Manufacturer API CDMO. Retrieved from [Link]

-

Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption and emission spectrum of naphthalene, 1b, 2b, and 3b. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Naphthalene-2,6-dicarbonitrile. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. compoundchem.com [compoundchem.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Naphthalene-2,6-dicarbonitrile | C12H6N2 | CID 11332803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 10. apicdmo.com [apicdmo.com]

molecular weight of naphthalene-2,3-dicarbonitrile

An In-Depth Technical Guide to Naphthalene-2,3-dicarbonitrile: Properties, Synthesis, and Applications in Research and Development

Abstract

This compound (C₁₂H₆N₂) is a polycyclic aromatic dinitrile with a molecular weight of 178.19 g/mol .[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We delve into its fundamental physicochemical properties, established synthetic routes, and detailed analytical characterization. The core utility of this compound lies in its role as a versatile precursor for the synthesis of advanced functional materials, most notably naphthalocyanine macrocycles.[4] These derivatives are of significant interest in medicinal chemistry for applications such as photodynamic therapy and in materials science as molecular semiconductors.[4][5][6] This document offers field-proven insights into its synthesis, characterization, and safe handling, grounding all claims in authoritative references.

Physicochemical and Molecular Properties

This compound, also known as 2,3-dicyanonaphthalene, is a stable organic compound typically supplied as a white to light yellow crystalline powder.[2][6][7] Its molecular structure is defined by a naphthalene core functionalized with two adjacent, strongly electron-withdrawing cyano (-C≡N) groups.[4] This arrangement imparts significant electrophilic character to the molecule, activating the nitrile carbons for nucleophilic attack and deactivating the aromatic ring towards electrophilic substitution.[4] The planarity of the naphthalene system is a crucial feature, influencing its packing in the solid state and its reactivity in surface-mediated syntheses.[4]

The molecular weight and other key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 178.19 g/mol | [1][2][8] |

| Exact Mass | 178.053 Da | [3] |

| Molecular Formula | C₁₂H₆N₂ | [1][3][5] |

| CAS Number | 22856-30-0 | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Dicyanonaphthalene, 2,3-Naphthalenedicarbonitrile | [1][3][7] |

| Appearance | White to light yellow powder/crystal | [2][7] |

| Melting Point | 253-257 °C | [5][7] |

| Topological Polar Surface Area | 47.6 Ų | [3] |

| XLogP3-AA | 2.6 | [3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [5][7][8] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale. Key strategies involve either building the functionalized naphthalene ring system or introducing the nitrile groups onto a pre-existing naphthalene core.

Synthetic Strategies: An Overview

Two prevalent methods for introducing the dinitrile functionality are the dehydration of a diamide precursor and nucleophilic substitution reactions.[4]

-

Dehydration of Amides: This classic approach begins with the oxidation of 2,3-dimethylnaphthalene to form naphthalene-2,3-dicarboxylic acid. The diacid is then converted to naphthalene-2,3-dicarboxamide, which is subsequently treated with a potent dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the final dinitrile product.[4] The driving force for this final step is the elimination of two water molecules.[4]

-

Nucleophilic Substitution: This route offers a more direct introduction of the cyano groups. Reactions like the Rosenmund–von Braun or Sandmeyer reactions can be employed, starting from precursors with appropriate leaving groups (e.g., halogens) or from an aromatic amine, respectively.[4]

A highly effective and well-documented laboratory-scale synthesis involves a cycloaddition reaction between a tetrabromo xylene derivative and fumaronitrile, facilitated by sodium iodide.[9][10] This method provides a high yield and a straightforward workup procedure.

Detailed Experimental Protocol: Cycloaddition Route

This protocol describes the synthesis of this compound from α,α,α',α'-tetrabromo-o-xylene and fumaronitrile.[9][10]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine α,α,α',α'-tetrabromo-o-xylene (0.1 mol), fumaronitrile (0.17 mol), and sodium iodide (0.66 mol).

-

Solvent Addition: Add 400 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Heating: Heat the reaction mixture with continuous stirring at a temperature of 70-80 °C for 7 hours.[9][10]

-

Quenching: After the reaction is complete, cool the mixture and pour it into 800 g of an ice-water mixture. A precipitate will form.

-

Workup: To the resulting suspension, add approximately 15 g of sodium hydrogen sulfite to react with any residual iodine. Allow the mixture to stand overnight.

-

Isolation: Collect the crude product by suction filtration and wash it with water.

-

Purification: Dry the crude solid. The final pure product, white 2,3-dicyanonaphthalene, can be obtained via recrystallization from a chloroform/ethanol solvent system, typically achieving a yield of around 80%.[9][10]

Spectroscopic and Analytical Characterization

Validation of the synthesized this compound is crucial for confirming its identity and purity. This is typically achieved using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight.[4] The compound will exhibit a molecular ion peak (M⁺) corresponding to its exact mass of 178.053 Da.[3]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band characteristic of the nitrile group (-C≡N). This C≡N stretching vibration typically appears in the range of 2220-2240 cm⁻¹. The spectrum will also show characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It will show two distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two sets of non-equivalent protons on the naphthalene ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the non-equivalent aromatic carbons and a characteristic signal for the nitrile carbons (typically in the range of 110-120 ppm). The symmetry of the molecule results in fewer signals than the total number of carbons.[3]

-

Core Applications in Research and Drug Development

The unique electronic properties and reactive sites of this compound make it a valuable building block for synthesizing more complex molecular architectures with applications in both materials science and medicine.

Precursor to Naphthalocyanines

The primary application of this compound is as a key precursor for the synthesis of naphthalocyanines (Ncs).[4] Ncs are analogues of phthalocyanines with an extended π-electron system, which results in strong light absorption in the near-infrared (NIR) region of the electromagnetic spectrum (700-900 nm).[4] This synthesis is typically achieved through a template-driven cyclotetramerization reaction, where four molecules of this compound condense around a central metal ion to form the macrocyclic structure.

Relevance in Drug Development and Medicinal Chemistry

The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as naproxen, propranolol, and bedaquiline.[11][12] While this compound is not a therapeutic agent, its naphthalocyanine derivatives are highly relevant to drug development, particularly in the field of oncology.

-

Photodynamic Therapy (PDT): The strong NIR absorption of naphthalocyanines makes them excellent photosensitizers for PDT.[5] In this therapeutic modality, a patient is administered the photosensitizer drug, which preferentially accumulates in tumor tissue. The tumor is then irradiated with light of a specific wavelength (matching the drug's absorption), activating the drug to produce reactive oxygen species that induce localized cancer cell death.[5] The ability of NIR light to penetrate deeper into biological tissues compared to visible light makes naphthalocyanines promising candidates for treating less superficial tumors.[5]

Applications in Materials Science

The electron-accepting nature of this compound and its derivatives makes them useful in the field of organic electronics.

-

Molecular Semiconductors: It has been investigated as a precursor to new molecular semiconductors.[2][6]

-

On-Surface Synthesis: The compound is instrumental in the on-surface synthesis of complexes like iron-naphthalocyanine (Fe-Nc), a technique relevant for developing molecular-scale electronics and novel catalytic surfaces.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is classified as an irritant.[2][3]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][7] |

| Signal Word | Warning | [2][7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][7] |

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[2]

-

Avoid formation of dust and aerosols.[14]

Storage:

-

Store in a tightly sealed container to prevent moisture absorption.[6]

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][15]

Conclusion

This compound, with a molecular weight of 178.19 g/mol , is far more than a simple chemical compound; it is a critical and versatile building block for advanced scientific applications. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an invaluable precursor for researchers in materials science and drug development. The ability to transform this molecule into complex naphthalocyanine macrocycles opens pathways to novel photosensitizers for photodynamic cancer therapy and functional materials for organic electronics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application, underscoring its significant potential in driving innovation across multiple scientific disciplines.

References

- Benchchem. (n.d.). This compound|CAS 22856-30-0.

- ChemScene. (n.d.). 22856-30-0 | this compound.

- Meta Blast. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2,3-Naphthalenedicarbonitrile 97 22856-30-0.

- BLD Pharm. (n.d.). 22856-30-0|this compound.

- CP Lab Safety. (n.d.). This compound, 98% Purity, C12H6N2, 5 grams.

- PubChem - NIH. (n.d.). 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270.

- ChemBK. (2024). 2,3-Dicyanonaphthalene.

- ChemicalBook. (2025). 2,3-Dicyanonaphthalene | 22856-30-0.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Naphthalene.

- PrepChem.com. (n.d.). Synthesis of 2,3-dicyanonaphthalene.

- Angene Chemical. (2021). Safety Data Sheet.

- MedchemExpress.com. (2025). Safety Data Sheet - Naphthalene-2,3-Dicarboxaldehyde.

- Pickering Laboratories. (n.d.). Safety Data Sheet (SDS) - Naphthalene-2,3-Dicarboxaldehyde.

- PrepChem.com. (n.d.). Synthesis of 2,3-dicyano-naphthalene.

- API CDMO. (n.d.). This compound ingredients Manufacturer.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.

- Life Chemicals. (2019). Functionalized Naphthalenes For Diverse Applications.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,3-Naphthalenedicarbonitrile 97 22856-30-0 [sigmaaldrich.com]

- 3. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. apicdmo.com [apicdmo.com]

- 7. 2,3-Dicyanonaphthalene | 22856-30-0 [chemicalbook.com]

- 8. 22856-30-0|this compound|BLD Pharm [bldpharm.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. angenechemical.com [angenechemical.com]

- 15. pickeringlabs.com [pickeringlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of Naphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Naphthalene-2,3-dicarbonitrile is a versatile organic compound that serves as a critical building block in the synthesis of various functional materials, including phthalocyanine analogues and other complex heterocyclic structures.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and essential safety and handling information.

Introduction to this compound

This compound, with the chemical formula C₁₂H₆N₂, is an aromatic compound characterized by a naphthalene core with two nitrile (-C≡N) groups attached to the 2 and 3 positions. This molecular structure imparts unique electronic and chemical properties, making it a valuable precursor in materials science and medicinal chemistry. The nitrile functionalities can undergo a variety of chemical transformations, allowing for the construction of elaborate molecular architectures. Its primary application lies in the synthesis of naphthalocyanines, which are of significant interest for their applications in electronics, sensors, and photodynamic therapy.[1]

Physicochemical Properties of this compound

A precise understanding of the melting and boiling points of a compound is crucial for its purification, characterization, and application. These physical constants provide insights into the purity of a sample and are essential for designing synthetic and purification protocols.

Melting and Boiling Points

The melting and boiling points of this compound are summarized in the table below. The melting point is well-defined, while the boiling point has been reported with some variation, likely due to differences in experimental conditions or estimation methods.

| Property | Value | Source(s) |

| Melting Point | 253-257 °C | [2] |

| Boiling Point | 414.4 °C at 760 mmHg | |

| Rough estimate: 300.41 °C |

The significant difference between the two reported boiling points highlights the importance of experimental verification under controlled conditions. The higher value of 414.4 °C at atmospheric pressure is likely a more accurate representation of the experimental boiling point.

Experimental Determination of Melting Point

The determination of a sharp melting point range is a reliable indicator of a compound's purity. The following protocol outlines the capillary method for determining the melting point of this compound.

Rationale for the Capillary Method

The capillary method is a widely used and straightforward technique for melting point determination. It involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts. This method is advantageous due to its small sample requirement and the ability to provide a precise melting range.

Experimental Protocol

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is within 20 °C of the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 1-2 °C.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination of this compound.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the reaction of o-xylene tetrabromide with fumaronitrile in the presence of sodium iodide in dimethylformamide (DMF). The crude product can be purified by recrystallization.

Synthesis Protocol

-

In a round-bottom flask, combine o-xylene tetrabromide, fumaronitrile, and sodium iodide in anhydrous DMF.

-

Heat the reaction mixture with stirring at 70-80 °C for several hours.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a chloroform/ethanol mixture.[2]

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes.[3][4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, along with practical experimental protocols for their determination. The presented information is intended to support researchers and scientists in the effective and safe utilization of this important chemical compound in their research and development endeavors. Adherence to the outlined procedures and safety precautions is essential for obtaining accurate data and ensuring a safe laboratory environment.

References

-

Crysdot LLC. This compound. [Link]

-

Angene Chemical. 6-Nitrothis compound Safety Data Sheet. [Link]

-

ChemBK. 2,3-Dicyanonaphthalene. [Link]

-

Organic Syntheses. 5-Oxaspiro[3.4]octan-1-one. [Link]

-

PrepChem.com. Synthesis of 2,3-dicyano-naphthalene. [Link]

-

National Institute of Standards and Technology. Naphthalene. [Link]

- Google Patents.

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Naphthalene-2,3-dicarbonitrile

Foreword: The Structural Elucidation of a Versatile Building Block

Principles of NMR Spectroscopy in the Context of Naphthalene-2,3-dicarbonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[2] It relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to generate a detailed map of the chemical environment within a molecule.

-

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups, such as the nitrile groups in this compound, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing valuable information about the connectivity of the molecule.

-

¹³C NMR Spectroscopy : Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shifts of carbon atoms are also influenced by their electronic environment. The nitrile carbons are expected to appear significantly downfield due to the strong deshielding effect of the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the careful preparation of the sample.

-

Analyte Purity : Ensure that the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.[3]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for many organic compounds and its single, well-characterized residual proton peak at approximately 7.26 ppm.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. A single drop of TMS is typically sufficient.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Angle | 30-45° | 30-45° |

| Acquisition Time | 3-4 s | 1-2 s |

| Relaxation Delay | 1-2 s | 2 s |

| Number of Scans | 8-16 | 1024-4096 |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

Predicted ¹H and ¹³C NMR Spectroscopic Data and Interpretation

Due to the absence of publicly available experimental spectra, the following data is a prediction based on the analysis of structurally similar naphthalene derivatives and established principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-4 | ~ 8.2 - 8.4 | s | - |

| H-5, H-8 | ~ 7.9 - 8.1 | dd | J = 6.8, 3.2 |

| H-6, H-7 | ~ 7.6 - 7.8 | dd | J = 6.8, 3.2 |

Interpretation:

-

H-1 and H-4 : These protons are in the most deshielded environment due to their proximity to the electron-withdrawing dicarbonitrile groups. Their signals are expected to appear as a singlet furthest downfield. The symmetry of the molecule makes these two protons chemically equivalent.

-

H-5 and H-8 : These protons are part of the second aromatic ring and are less affected by the nitrile groups. They are expected to appear as a doublet of doublets due to coupling with H-6 and H-7.

-

H-6 and H-7 : These protons are also in the second aromatic ring and will appear as a doublet of doublets due to coupling with H-5 and H-8.

The predicted splitting pattern for the protons on the unsubstituted ring (H-5, H-6, H-7, H-8) is a classic AA'BB' system, which often appears as two symmetrical multiplets.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 | ~ 135 - 137 |

| C-2, C-3 | ~ 115 - 117 |

| C-4a, C-8a | ~ 132 - 134 |

| C-5, C-8 | ~ 129 - 131 |

| C-6, C-7 | ~ 128 - 130 |

| C-9, C-10 (CN) | ~ 118 - 120 |

| C-11, C-12 (ipso-C) | ~ 110 - 112 |

Interpretation:

-

Nitrile Carbons (C-9, C-10) : These carbons are expected to appear in the characteristic region for nitriles.

-

Carbons Bearing Nitrile Groups (C-2, C-3) : These carbons will be significantly shielded compared to the other aromatic carbons due to the direct attachment of the electron-withdrawing cyano groups.

-

Quaternary Carbons (C-4a, C-8a) : These are the bridgehead carbons and are expected to have a chemical shift in the aromatic region.

-

Protonated Aromatic Carbons : The chemical shifts of C-1, C-4, C-5, C-8, C-6, and C-7 are all predicted to be in the aromatic region, with their precise locations influenced by their distance from the dicarbonitrile substituents.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of this compound.

Conclusion

References

-

PubChem. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270. [Link]

-

Meta Blast. This compound. [Link]

-

PrepChem.com. Synthesis of 2,3-dicyano-naphthalene. [Link]

-

Beilstein Journals. Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Nickel-catalyzed cocylotrimerization of arynes with diynes; a novel method for synthesis of naphthalene derivatives. [Link]

-

Math-Net.Ru. Synthesis and spectral properties of dodecaphenyl-substituted planar binuclear naphthalocyanine magnesium complex sharing a co. [Link]

-

Filo. How many

NMR signals would you predict for (a) naphthale.. [Link] -

Semantic Scholar. Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. [Link]

-

ResearchGate. Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

CASPRE. 13 C NMR Predictor. [Link]

-

Multisubstituted phthalonitriles, naphthalenedicarbonitriles, and phenanthrenetetracarbonitriles as precursors for phthalocyanin. [Link]

-

(PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

Sources

infrared (IR) and UV-Vis absorption spectra of naphthalene-2,3-dicarbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of Naphthalene-2,3-dicarbonitrile

Introduction

This compound (C₁₂H₆N₂) is a polycyclic aromatic dinitrile compound of significant interest in materials science and organic synthesis. As a naphthalene core functionalized with two adjacent, strongly electron-withdrawing cyano groups, it serves as a critical precursor for the synthesis of naphthalocyanines.[1] Naphthalocyanines are analogues of phthalocyanines with an extended π-electron system, granting them strong absorption in the near-infrared (NIR) region and making them valuable for applications in organic electronics, sensors, and photodynamic therapy.[1]

Given its role as a foundational building block, a thorough understanding of its molecular and electronic properties is paramount. Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) absorption spectroscopy provide rapid, non-destructive, and highly informative methods for structural confirmation and for probing the electronic characteristics of the molecule. This guide offers a detailed examination of the IR and UV-Vis spectra of this compound, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

This compound consists of a naphthalene ring system with two nitrile (-C≡N) groups attached at the 2 and 3 positions. The planarity of the naphthalene core and the linear geometry of the nitrile groups define its overall shape and influence its molecular packing in the solid state.

Caption: Molecular structure of this compound.

Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule.

Spectral Interpretation

The IR spectrum of this compound is dominated by features arising from the nitrile groups and the aromatic naphthalene core.

-

Nitrile (C≡N) Stretching: The most diagnostic feature is the sharp, strong absorption band corresponding to the C≡N stretching vibration. Due to the high electronegativity of nitrogen and the triple bond, this vibration appears in a relatively clean region of the spectrum, typically around ~2220 cm⁻¹ .[1] Its presence is definitive confirmation of the nitrile functional groups.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring appear at wavenumbers just above 3000 cm⁻¹. For the parent naphthalene molecule, these bands are observed around 3065-3079 cm⁻¹.[2] Similar absorptions are expected for this compound in the 3050-3100 cm⁻¹ region.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of medium to strong bands in the 1400-1650 cm⁻¹ region.[3] These bands confirm the presence of the aromatic core.

-

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds result in strong absorptions in the fingerprint region, typically between 700-900 cm⁻¹ . The exact position of these bands is sensitive to the substitution pattern on the aromatic ring.

Summary of Key IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3100 | Aromatic C-H Stretch | Medium |

| ~2220 | Nitrile (C≡N) Stretch | Strong |

| ~1400 - 1650 | Aromatic C=C Ring Stretch | Medium |

| ~700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)

The causality behind this choice of protocol rests on the fact that this compound is a solid at room temperature. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples, as KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the beam path.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound powder and ~200 mg of dry, spectroscopic grade KBr powder.

-

Grinding: Combine the sample and KBr in a clean agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering of the IR beam.

-

Pellet Formation: Transfer a portion of the powdered mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy molecular orbitals. For aromatic systems like this compound, the most significant electronic transitions involve the excitation of electrons from π bonding orbitals (HOMO) to π* antibonding orbitals (LUMO).[4]

Spectral Interpretation

The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated naphthalene system.[4] The presence of electron-withdrawing nitrile groups can influence the exact position and intensity of these absorption bands.

-

π→π Transitions:* Naphthalene derivatives typically exhibit multiple strong absorption bands.[5] An intense band is often observed in the 250-280 nm range, corresponding to a high-energy π→π* transition of the aromatic system. A second, broader, and often more structured band appears at longer wavelengths, typically in the 300-400 nm range, which is also assigned to a π→π* transition.[1][5] The fine structure sometimes observed in these bands is due to vibrational energy levels being superimposed on the electronic energy levels.

-

n→π Transitions:* Transitions involving non-bonding electrons (n) are generally not observed in pure hydrocarbons like naphthalene because there are no lone pairs.[4] While the nitrile groups possess lone pairs on the nitrogen atoms, the corresponding n→π* transitions are typically much weaker than π→π* transitions and are often obscured by the latter.

Summary of Key UV-Vis Absorption Data

| Wavelength (λmax) | Electronic Transition |

| ~250 - 280 nm | π→π* (Aromatic Core) |

| ~300 - 400 nm | π→π* (Aromatic Core) |

Experimental Protocol: Acquiring a UV-Vis Spectrum

This protocol is self-validating through the use of a matched solvent blank, which corrects for any absorbance from the cuvette and the solvent itself, ensuring that the resulting spectrum is solely due to the analyte.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV-Vis region of interest (typically >220 nm). Common choices include acetonitrile, dichloromethane, or ethanol.[6][7][8]

-

Solution Preparation: Prepare a stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent in a volumetric flask.

-

Dilution: Dilute the stock solution to a concentration that results in a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio. A typical concentration for spectroscopic studies is in the range of 10⁻⁵ to 10⁻⁴ mol/dm³.[7]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill two matched quartz cuvettes (which are transparent to UV light) with the pure solvent.

-

Baseline Correction: Place the cuvettes in the reference and sample holders and run a baseline correction. This electronically subtracts any minor absorbance differences between the cuvettes and the solvent's own absorbance profile.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-500 nm). The instrument will automatically display the baseline-corrected absorbance spectrum of the this compound solution.

Caption: Energy level diagram for a π→π* electronic transition.

Conclusion

The spectroscopic characterization of this compound by IR and UV-Vis spectroscopy provides definitive and complementary information. IR spectroscopy confirms the molecular structure through the identification of key functional groups, most notably the sharp C≡N stretching vibration at ~2220 cm⁻¹. UV-Vis spectroscopy elucidates the electronic properties, revealing strong π→π* transitions characteristic of the extended aromatic system, with major absorption bands in the 250-400 nm range. Together, these techniques form an essential part of the analytical toolkit for verifying the identity, purity, and electronic nature of this important synthetic precursor.

References

-

Raman and FTIR spectra of naphthalene and its cation have been systematically analyzed using ab-initio and density functional theory calculations. Indian Journal of Pure & Applied Physics. [Link]

-

Electronic transitions in naphthalene Explain the types of electronic tr.. Filo. [Link]

-

2,3-Dicyanonaphthalene | C12H6N2 | CID 601270. PubChem. [Link]

-

Normalized UV-vis absorption spectra of the naphthalene derivatives in... ResearchGate. [Link]

-

Naphthalene–stilbenes as effective visible-light sensitizers to study the effect of diluent and nanofillers on in situ photopolymerization and 3D-VAT printing process. RSC Publishing. [Link]

-

UV–visible absorption spectra of a the naphthalic anhydride derivatives... ResearchGate. [Link]

-

High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Radboud University Repository. [Link]

-

Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. ResearchGate. [Link]

-

Naphthalene. Oregon Medical Laser Center. [Link]

-

UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene,... ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 3. researchgate.net [researchgate.net]

- 4. Electronic transitions in naphthalene Explain the types of electronic tr.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Naphthalene–stilbenes as effective visible-light sensitizers to study the effect of diluent and nanofillers on in situ photopolymerization and 3D-VAT ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00943B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Polymorphism of Naphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-2,3-dicarbonitrile, a key building block in the synthesis of naphthalocyanines and other functional materials, exhibits a fascinating solid-state chemistry characterized by the existence of at least two polymorphic forms. Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, has profound implications for the physicochemical properties of materials, including solubility, melting point, stability, and bioavailability. For professionals in drug development and materials science, a thorough understanding and control of polymorphism are critical for ensuring product consistency, efficacy, and intellectual property protection.

This technical guide provides an in-depth exploration of the known crystal structures of this compound, detailing the experimental methodologies for their preparation and characterization. As a Senior Application Scientist, the following narrative is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to navigate the complexities of solid-form screening and control.

The Known Polymorphs of this compound

Currently, two polymorphs of this compound (C₁₂H₆N₂) have been identified and characterized: a triclinic form and an orthorhombic form. These forms are distinguishable by their unique crystal packing and intermolecular interactions, which arise from different crystallization conditions.

Form I: The Triclinic Polymorph

The triclinic polymorph of this compound was first reported by Janczak & Kubiak. This form crystallizes in the P1 space group with two independent molecules in the asymmetric unit.[1] The Cambridge Crystallographic Data Centre (CCDC) has assigned the deposition number 114785 to this crystal structure.[2]

Form II: The Orthorhombic Polymorph

A second polymorph, crystallizing in the non-centrosymmetric orthorhombic space group P2₁2₁2₁, was later identified by Pitchumony and Stoeckli-Evans.[1] This form is characterized by a distinct molecular packing arrangement. The molecules stack along the a-axis, and zigzag chains are formed along the b-axis due to C—H···N intermolecular contacts.[1]

Crystallographic Data Summary

A direct comparison of the crystallographic parameters is essential for distinguishing between the polymorphic forms. While the full detailed crystallographic data is best obtained directly from the primary literature and the CCDC, the following table summarizes the key known parameters.

| Parameter | Form I (Triclinic) | Form II (Orthorhombic) |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P1 | P2₁2₁2₁ |

| Molecules per Asymmetric Unit (Z') | 2 | 1 |

| CCDC Deposition Number | 114785 | Not explicitly found |

| Primary Reference | Janczak & Kubiak (2000) | Pitchumony & Stoeckli-Evans (2005) |

Detailed unit cell dimensions, atomic coordinates, and bond lengths/angles should be consulted from the primary references.

Experimental Protocols for Polymorph Generation

The selective crystallization of a desired polymorph is a critical aspect of solid-state chemistry. The following protocols are derived from the methodologies described in the scientific literature for producing the two known polymorphs of this compound.

Protocol 1: Preparation of Form I (Triclinic) by Sublimation

Sublimation is a powerful technique for obtaining solvent-free, high-purity crystals. The triclinic form of this compound has been successfully prepared using this method.[1]

Methodology:

-

Apparatus Setup: A standard sublimation apparatus is required, consisting of a vessel to hold the crude this compound, a cold finger or a cooled surface for crystal deposition, and a vacuum source.

-

Sample Preparation: Place a small quantity of crude this compound into the sublimation vessel.

-

Sublimation Process:

-

Assemble the sublimation apparatus and ensure a good seal.

-

Apply a high vacuum to the system.

-

Gently heat the vessel containing the sample. The temperature should be carefully controlled to be below the melting point (reported as 253-257 °C for the bulk material) but sufficient to induce sublimation.

-

The vapor of this compound will deposit as crystals on the cold surface.

-

-

Crystal Collection: Once a sufficient amount of crystalline material has been deposited, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals of Form I.

Protocol 2: Preparation of Form II (Orthorhombic) by Slow Evaporation

Slow evaporation from a suitable solvent is a common and effective method for growing high-quality single crystals. The orthorhombic polymorph of this compound was obtained by the slow evaporation of a chloroform solution.[1]

Methodology:

-

Solution Preparation:

-

Dissolve a known quantity of this compound in a minimal amount of high-purity chloroform (CDCl₃ was used in the original report, but standard chloroform should also be effective) at room temperature to create a saturated or near-saturated solution. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.

-

-

Crystallization:

-

Transfer the solution to a clean crystallization dish or vial.

-

Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow solvent evaporation. The rate of evaporation is a critical parameter; slower evaporation generally yields larger and higher-quality crystals.

-

Place the vessel in a vibration-free environment at a constant temperature.

-

-

Crystal Isolation:

-

Monitor the crystallization progress over several days.

-

Once well-formed crystals are observed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of a solvent in which this compound is sparingly soluble to remove any residual impurities.

-

Dry the crystals under ambient conditions or in a desiccator.

-

Characterization of Polymorphs

Distinguishing between different polymorphic forms requires the use of various analytical techniques that are sensitive to the solid-state structure of the material.

X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are the definitive methods for identifying and characterizing polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific structure.

-

Single-Crystal XRD: Provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic coordinates. This technique was used for the initial structure solution of both Form I and Form II.

-

Powder XRD (PXRD): Ideal for routine identification and for analyzing bulk samples. The PXRD patterns for Form I and Form II would be expected to show significant differences in peak positions and intensities, allowing for their unambiguous differentiation.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. Since the local environment of the molecules differs in each polymorph, their vibrational spectra will also differ, particularly in the low-frequency region which is sensitive to lattice vibrations.

-

FTIR Spectroscopy: Differences in intermolecular interactions, such as the C—H···N contacts in Form II, can lead to shifts in the positions and changes in the shapes of the absorption bands corresponding to the involved functional groups.

-

Raman Spectroscopy: This technique is particularly sensitive to changes in molecular symmetry and crystal packing. The lattice phonon modes, typically observed at low wavenumbers (< 200 cm⁻¹), are unique to each polymorphic form and provide a clear spectroscopic signature.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of materials.

-

DSC: Can be used to determine the melting points and enthalpies of fusion of the different polymorphs. According to the "heat of fusion rule," the polymorph with the higher melting point is generally the more stable form at the melting temperature. DSC can also reveal solid-solid phase transitions between polymorphs.

-

TGA: Provides information on the thermal stability and decomposition of the compound. While the decomposition profile is not expected to differ significantly between polymorphs, TGA is crucial for ensuring that no thermal events other than polymorph transitions or melting occur within the temperature range of interest.

Thermodynamic Stability and Interconversion

The thermodynamic relationship between the triclinic and orthorhombic forms of this compound has not been explicitly reported in the literature. The two forms could be monotropically related, where one form is always more stable than the other at all temperatures below the melting point, or enantiotropically related, where their relative stability inverts at a specific transition temperature.

Further studies, such as competitive slurry experiments or variable-temperature XRD, would be necessary to elucidate the thermodynamic relationship between Form I and Form II. This information is crucial for selecting the most stable polymorph for a given application to prevent unwanted phase transformations during storage or processing.

Conclusion

This compound exists in at least two polymorphic forms, triclinic (Form I) and orthorhombic (Form II), which can be selectively prepared through sublimation and slow evaporation from chloroform, respectively. The definitive characterization of these forms relies on X-ray diffraction, with complementary information provided by vibrational spectroscopy and thermal analysis.

For researchers in materials science and drug development, the existence of these polymorphs underscores the importance of comprehensive solid-form screening and characterization. The choice of crystallization conditions can directly influence the resulting crystal structure, and in turn, the macroscopic properties of the material. Further investigation into the thermodynamic stability of these polymorphs and a more detailed comparative analysis of their spectroscopic and thermal properties would be of significant value to the scientific community.

References

-

Cambridge Crystallographic Data Centre. CCDC 114785 [Data set]. [Link]

-

Pitchumony, T. S., & Stoeckli-Evans, H. (2005). An orthorhombic polymorph of this compound. Acta Crystallographica Section E: Structure Reports Online, 61(1), o40–o41. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties and Band Gap of Naphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

Naphthalene-2,3-dicarbonitrile, a specialized aromatic dinitrile, stands as a pivotal molecular building block at the nexus of materials science, organic electronics, and medicinal chemistry. Its unique electronic architecture, characterized by a naphthalene core functionalized with two strongly electron-withdrawing cyano groups, imparts a distinct set of properties that are actively being harnessed for the development of advanced functional materials. This guide provides a comprehensive exploration of the electronic properties and band gap of this compound, offering a foundational understanding for researchers and professionals engaged in the design and synthesis of novel organic electronic materials and therapeutics.

Molecular Structure and its Electronic Implications

This compound (C₁₂H₆N₂) is a polycyclic aromatic hydrocarbon featuring a naphthalene scaffold with two nitrile (-C≡N) groups substituted at the 2 and 3 positions. The presence of the dinitrile moiety is the primary determinant of the molecule's electronic character. The cyano groups are potent electron-withdrawing entities due to the high electronegativity of the nitrogen atom and its capacity for electron density delocalization through resonance.[1] This strong electrophilic nature significantly influences the reactivity of the molecule, rendering the carbon atoms of the nitrile groups highly electron-deficient and thus electrophilic.[1]

The planarity of the naphthalene core is a critical factor, particularly in the context of on-surface synthesis and the formation of larger molecular architectures like naphthalocyanines.[1] Any deviation from a planar conformation can significantly alter the reaction pathways, potentially leading to the formation of open-chain polymers instead of the desired cyclic structures.[1]

Molecular structure of this compound.

Frontier Molecular Orbitals and the Band Gap

The electronic properties of organic molecules are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals defines the HOMO-LUMO gap, which is a critical parameter that influences the molecule's chemical reactivity, optical properties, and charge transport characteristics. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability.

For this compound, computational studies using Density Functional Theory (DFT) have been employed to estimate its electronic parameters. These theoretical investigations provide valuable insights into the molecule's electronic structure and are instrumental in predicting its behavior in various applications.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| This compound | -6.83 | -3.45 | 3.38 |

| 6,7-Dibromothis compound | -6.5 to -7.0 | -3.8 to -4.2 | 2.7 to 2.8 |

| Naphthalene | -6.13 | -1.38 | 4.75 |

Table 1: Calculated electronic properties of this compound and related compounds. Data for this compound and its dibrominated derivative are estimated via DFT.[2] Data for naphthalene is from DFT/aug-cc-pVQZ calculations.[1]

The data clearly indicates that the introduction of the dinitrile groups significantly lowers both the HOMO and LUMO energy levels compared to the parent naphthalene molecule. This is a direct consequence of the strong electron-withdrawing nature of the cyano groups. The reduction in the HOMO-LUMO gap from 4.75 eV in naphthalene to 3.38 eV in this compound suggests an increased propensity for electronic transitions, which is a key characteristic for applications in organic electronics.

Experimental and Computational Determination of Electronic Properties

A combination of experimental techniques and computational modeling is employed to elucidate the electronic properties of molecules like this compound.

Experimental Methodologies

Cyclic Voltammetry (CV): This electrochemical technique is a powerful tool for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. The process involves measuring the current that develops in an electrochemical cell as the voltage is varied.

Experimental Protocol for Cyclic Voltammetry:

-

Preparation of the Electrolyte Solution: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).[2]

-

Three-Electrode Setup: The measurement is conducted in a three-electrode cell consisting of a working electrode (glassy carbon or platinum), a reference electrode (Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (platinum wire).[2]

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the resulting voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are then calculated from the onset of the oxidation and reduction potentials, respectively, often using ferrocene as an internal standard.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum can be used to determine the optical band gap of a material. The onset of the absorption band corresponding to the π-π* transition can be used to estimate the energy required to excite an electron from the HOMO to the LUMO.

Computational Methodologies

Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide optimized molecular geometries, ground-state electronic properties, and frontier molecular orbital energies.[1]